molecular formula C11H9N3S B14349544 3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole

3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole

Cat. No.: B14349544
M. Wt: 215.28 g/mol
InChI Key: KBZPNUKMVHLHQJ-UHFFFAOYSA-N
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Description

3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiourea with acetone and α-bromoacetophenone can yield imidazo thiazole derivatives . Other methods include the use of ionic liquids to promote one-pot synthesis, which can enhance the efficiency and yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo thiazole scaffold .

Scientific Research Applications

3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, the compound may interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE stands out due to its unique combination of imidazole and thiazole rings, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

3-methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H9N3S/c1-8-7-15-11-13-10(6-14(8)11)9-2-4-12-5-3-9/h2-7H,1H3

InChI Key

KBZPNUKMVHLHQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=NC=C3

Origin of Product

United States

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